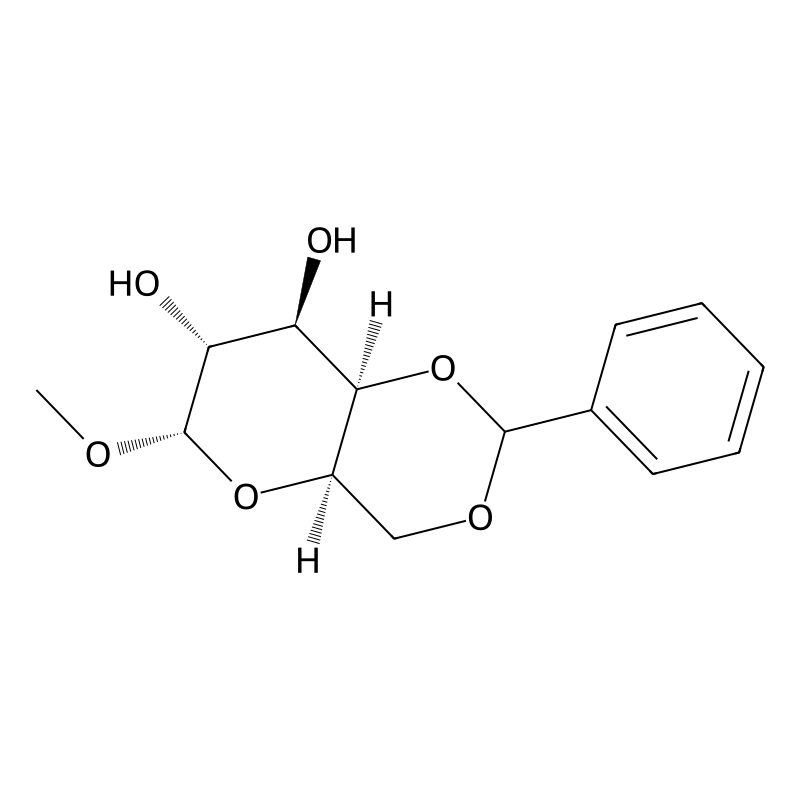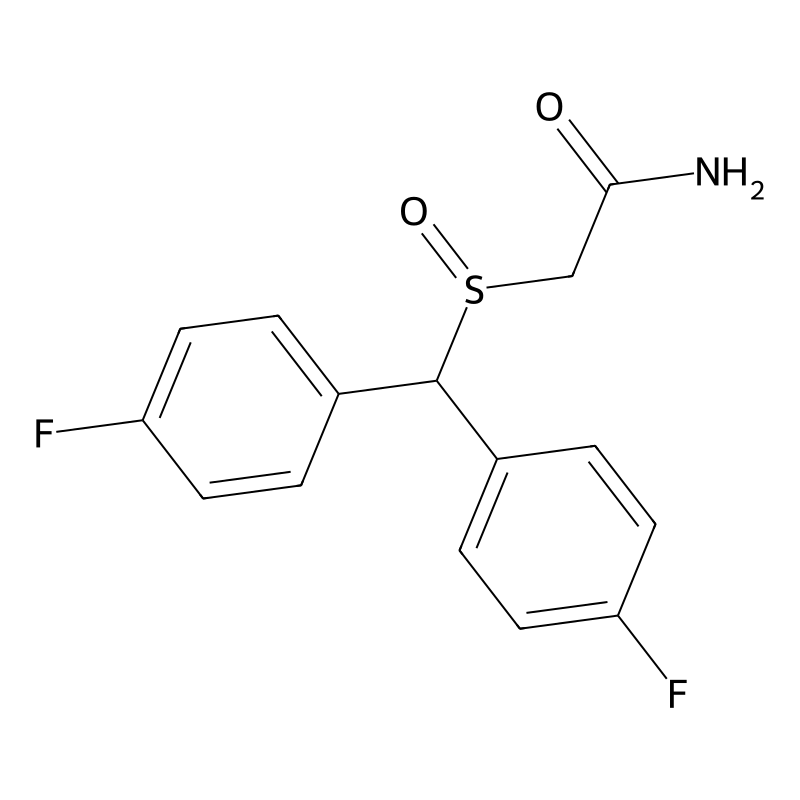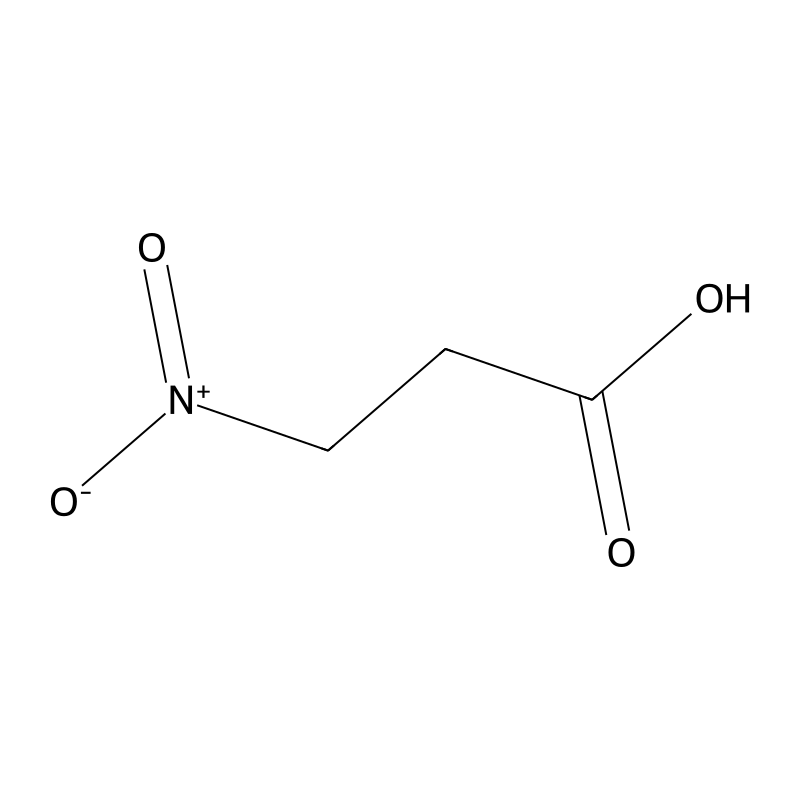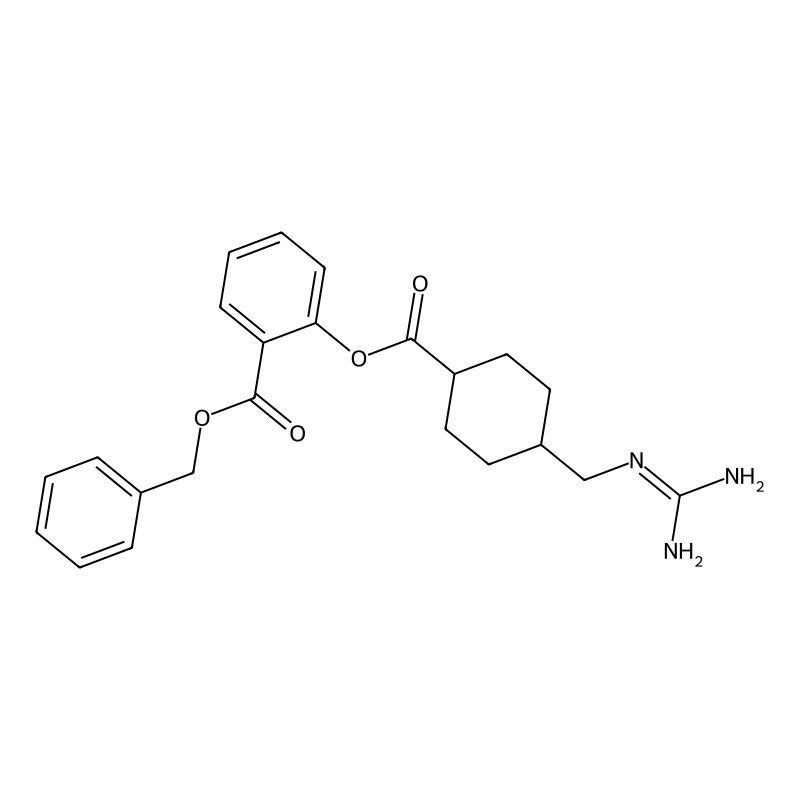Methyl 4,6-O-benzylidene-a-D-galactopyranoside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Chiral Building Block for Sugar Synthesis
MBG serves as a crucial chiral building block for the synthesis of various complex carbohydrates. Its inherent chirality, meaning its mirror-image form has different properties, allows researchers to control the stereochemistry of the final product. This control is essential for creating specific sugar molecules with desired biological activity. Studies have shown MBG's effectiveness in synthesizing disaccharides, oligosaccharides, and even more intricate carbohydrate structures PubChem, Methyl-4,6-O-benzylidene-alpha-D-galactopyranoside: .
Intermediate in Sugar Modifications
MBG acts as a useful intermediate in modifying existing sugar molecules. The benzylidene group (phenyl ring attached with a double bond to oxygen atoms at positions 4 and 6) can be selectively removed or manipulated to introduce new functionalities. This allows researchers to create sugar derivatives with altered properties, potentially leading to the development of novel therapeutic agents or functional materials Sigma-Aldrich, Methyl-4,6-O-benzylidene-alpha-D-galactopyranoside 95: .
Methyl 4,6-O-benzylidene-α-D-galactopyranoside is a white crystalline solid with the molecular formula C₁₄H₁₈O₆ and a molecular weight of approximately 282.29 g/mol. It is characterized by its benzylidene group at the 4 and 6 positions of the galactopyranoside structure. This compound serves as a chiral building block and an important intermediate in the synthesis of various sugar derivatives and pharmaceuticals .
- Acid-Catalyzed Hydrolysis: Under acidic conditions, the benzylidene acetal can be hydrolyzed to yield free sugars.
- Reduction Reactions: The compound can undergo reduction to form corresponding alcohols.
- Condensation Reactions: It can react with various nucleophiles to form glycosidic bonds, making it useful in synthesizing oligosaccharides .
This compound has demonstrated notable biological activities. It has been tested for antibacterial properties, showing effectiveness in inhibiting the growth of certain bacterial strains. Additionally, it has been explored for its potential as an organogelator, which can have applications in drug delivery systems due to its ability to form gels at low concentrations .
The synthesis of methyl 4,6-O-benzylidene-α-D-galactopyranoside can be achieved through several methods:
- One-Step Synthesis: A straightforward synthetic route involves the reaction of methyl α-D-galactopyranoside with benzaldehyde under acidic conditions to form the desired benzylidene derivative .
- Modification of Pre-existing Sugars: The compound can also be synthesized by modifying other sugar derivatives through selective protection and deprotection strategies.
These methods highlight the versatility of this compound as a synthetic intermediate in carbohydrate chemistry .
Methyl 4,6-O-benzylidene-α-D-galactopyranoside finds applications in various fields:
- Pharmaceutical Research: It serves as an intermediate in the synthesis of bioactive sugar derivatives used in drug development.
- Chemical Synthesis: Utilized as a chiral building block for creating complex carbohydrates and glycosides.
- Gelation Studies: Investigated for its ability to form gels, which can be applied in materials science and drug delivery systems .
Studies on methyl 4,6-O-benzylidene-α-D-galactopyranoside have focused on its interactions with biological systems. For instance:
- Enzyme Interactions: The compound's structure allows it to interact with various enzymes involved in carbohydrate metabolism.
- Gelation Properties: Research has explored how minor modifications to its structure can affect its gelation ability, impacting its performance as a gelator in different solvents .
Methyl 4,6-O-benzylidene-α-D-galactopyranoside shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Similar benzylidene structure but with glucose | More common in biochemical studies |
| Methyl α-D-galactopyranoside | No benzylidene group | Lacks the protective group affecting reactivity |
| Methyl 4-O-benzylidene-α-D-glucopyranoside | Benzylidene at position 4 only | Different reactivity pattern due to position |
| Methyl 2-O-benzylidene-α-D-galactopyranoside | Benzylidene at position 2 | Alters solubility and interaction properties |
Methyl 4,6-O-benzylidene-α-D-galactopyranoside stands out due to its dual benzylidene protection at both the 4 and 6 positions, which significantly influences its reactivity and biological properties compared to similar compounds .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








